3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine 3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10034618
InChI: InChI=1S/C20H24N6O2S/c1-3-17-4-6-18(7-5-17)29(27,28)25-14-12-24(13-15-25)19-8-9-20(22-21-19)26-11-10-16(2)23-26/h4-11H,3,12-15H2,1-2H3
SMILES: CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C
Molecular Formula: C20H24N6O2S
Molecular Weight: 412.5 g/mol

3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

CAS No.:

Cat. No.: VC10034618

Molecular Formula: C20H24N6O2S

Molecular Weight: 412.5 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine -

Molecular Formula C20H24N6O2S
Molecular Weight 412.5 g/mol
IUPAC Name 3-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine
Standard InChI InChI=1S/C20H24N6O2S/c1-3-17-4-6-18(7-5-17)29(27,28)25-14-12-24(13-15-25)19-8-9-20(22-21-19)26-11-10-16(2)23-26/h4-11H,3,12-15H2,1-2H3
Standard InChI Key CMTBBYCIECEQKL-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C
Canonical SMILES CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C

Structural Characteristics and Molecular Identity

Core Architecture and Substituent Analysis

The compound features a pyridazine ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at positions 3 and 6. The position 3 substituent consists of a 4-(4-ethylbenzenesulfonyl)piperazine group, while position 6 is occupied by a 3-methyl-1H-pyrazol-1-yl moiety. This arrangement introduces steric and electronic complexity, influencing both reactivity and biological interactions.

Piperazine Sulfonamide Component

The piperazine ring, a six-membered diamine, is modified at one nitrogen by a 4-ethylbenzenesulfonyl group. Sulfonamide functionalities are known for their stability and capacity to engage in hydrogen bonding, often enhancing bioavailability and target affinity in pharmaceutical contexts .

Pyrazole Substituent

The 3-methyl-1H-pyrazole group contributes aromaticity and potential hydrogen-bonding sites. Pyrazole derivatives are frequently associated with antimicrobial, anti-inflammatory, and anticancer activities, suggesting broad applicability for this compound .

Molecular Properties

PropertyValue
Molecular FormulaC₂₀H₂₄N₆O₂S
Molecular Weight412.51 g/mol
IUPAC Name3-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
Key Functional GroupsSulfonamide, pyridazine, pyrazole, piperazine

Synthetic Methodologies

Pyridazine Core Formation

The synthesis of pyridazine derivatives typically begins with the condensation of hydrazine derivatives with 1,4-dicarbonyl compounds. For example, 3,6-disubstituted pyridazines can be generated via cyclization reactions under acidic or basic conditions .

Piperazine Sulfonylation

The piperazine group is introduced through nucleophilic substitution reactions. A common approach involves reacting a chloropyridazine intermediate with 4-(4-ethylbenzenesulfonyl)piperazine in the presence of a base such as triethylamine. This step typically proceeds at elevated temperatures (80–100°C) in polar aprotic solvents like dimethylformamide (DMF) .

Pyrazole Coupling

The 3-methylpyrazole group is installed via palladium-catalyzed cross-coupling reactions. For instance, a Suzuki-Miyaura coupling between a boronic ester-functionalized pyrazole and a halogenated pyridazine precursor could achieve this transformation. Alternative methods include Ullmann-type couplings using copper catalysts .

Reaction Optimization

Key parameters influencing yield and purity include:

  • Temperature control during sulfonylation (40–60°C optimal)

  • Solvent selection (acetonitrile or THF for coupling reactions)

  • Catalyst loading (0.5–2 mol% palladium for cross-couplings)

Physicochemical Properties

Spectral Characteristics

  • IR Spectroscopy: Expected peaks include S=O stretching (1150–1350 cm⁻¹), C=N pyridazine (1600–1650 cm⁻¹), and N-H piperazine (3300–3500 cm⁻¹) .

  • ¹H NMR: Key signals would involve aromatic protons (δ 7.0–8.5 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and pyrazole methyl groups (δ 2.1–2.3 ppm) .

Solubility and Stability

PropertyValue
Aqueous Solubility<1 mg/mL (predicted)
logP2.8 (estimated)
StabilityStable to air/moisture

Comparative Analysis with Analogous Compounds

Structural Analog 1: 3-(Piperazin-1-yl)-1,2-benzothiazole

  • Key Difference: Benzothiazole vs. pyridazine core

  • Activity: Demonstrated antipsychotic effects via dopamine receptor modulation

Structural Analog 2: N-(6-(4-(Pyrazine-2-carbonyl)piperazine-1-yl)pyridin-3-yl)benzamide

  • Key Difference: Pyrazine-carbonyl group vs. benzenesulfonyl

  • Activity: Anti-tubercular activity (MIC = 1.56 µg/mL against M. tuberculosis)

Industrial and Research Applications

Pharmaceutical Development

The compound’s multifunctional architecture makes it a candidate for:

  • Dual-action therapeutics (e.g., antiviral + anti-inflammatory)

  • Prodrug formulations (sulfonamide group facilitates conjugation)

Chemical Biology

Potential uses include:

  • Fluorescent probes (via pyrazole functionalization)

  • Photoaffinity labels (incorporation of diazirine groups)

Future Research Directions

Synthetic Chemistry Priorities

  • Development of enantioselective synthesis routes

  • Green chemistry approaches using biocatalysts

Biological Screening

Recommended assays include:

  • Kinase inhibition profiling (Broad Institute KinomeScan)

  • Antiviral testing against RNA viruses (HAV, SARS-CoV-2)

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